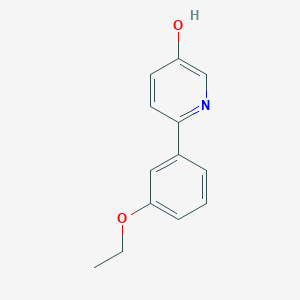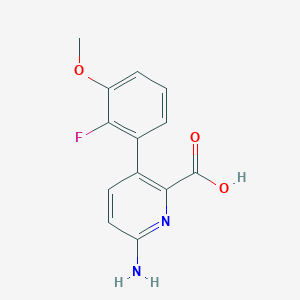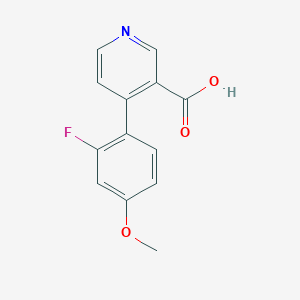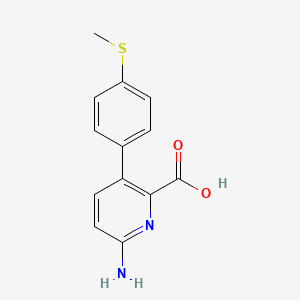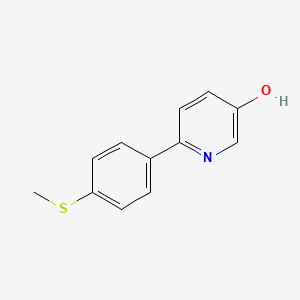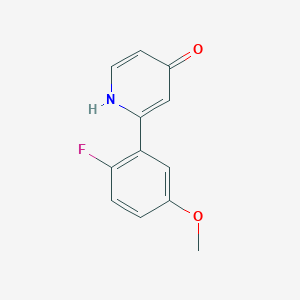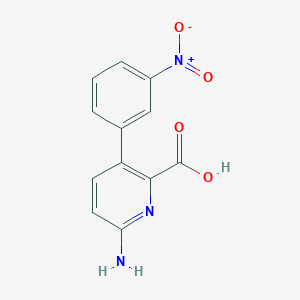
6-Amino-3-(3-nitrophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3-nitrophenyl)picolinic acid (6-ANPP) is a synthetic organic compound belonging to the picolinic acid family. It is a white powder with a melting point of 164-165°C, and is soluble in water and organic solvents. 6-ANPP is widely used in scientific research due to its ability to interact with a variety of biological molecules. It is also used in the synthesis of various other compounds, such as drugs and dyes.
Mechanism of Action
6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been shown to interact with a variety of biological molecules, including proteins, enzymes, and DNA. It has been demonstrated to bind to the active site of certain enzymes, thereby inhibiting their activity. In addition, 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been shown to interact with DNA, leading to the inhibition of transcription and replication.
Biochemical and Physiological Effects
6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been shown to have an inhibitory effect on cell growth and proliferation, as well as to induce apoptosis in certain cell types.
Advantages and Limitations for Lab Experiments
The use of 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively stable compound with a long shelf life, and is easily soluble in a variety of solvents. In addition, it is non-toxic and can be used at low concentrations.
However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, and it is relatively expensive to synthesize. In addition, 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been shown to interact with a variety of biological molecules, and its effects on these molecules may not always be desirable.
Future Directions
There are a number of potential future directions for the use of 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, as well as to design new drugs and dyes. In addition, it could be used to study the effects of environmental toxins on cells, as well as to develop new methods for the synthesis of other compounds. Finally, 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% could be used to study the effects of various genetic mutations on cellular processes.
Synthesis Methods
6-Amino-3-(3-nitrophenyl)picolinic acid, 95% can be synthesized from the reaction of 3-nitrophenol and cyanide in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 3-4 hours. The product is then isolated and purified by recrystallization.
Scientific Research Applications
6-Amino-3-(3-nitrophenyl)picolinic acid, 95% is used in a variety of scientific research applications, such as cell culture studies, molecular biology, and biochemistry. It is also used in the study of enzyme kinetics, protein structure, and drug design. In addition, 6-Amino-3-(3-nitrophenyl)picolinic acid, 95% has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antineoplastic agents.
properties
IUPAC Name |
6-amino-3-(3-nitrophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c13-10-5-4-9(11(14-10)12(16)17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAKGCFRWNIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


